molecular formula C24H37IN2O2 B12730401 1-(2-(N-Benzyl-p-anisidino)ethyl)-1-methyl-piperidinium iodide ethanol CAS No. 102207-17-0

1-(2-(N-Benzyl-p-anisidino)ethyl)-1-methyl-piperidinium iodide ethanol

Cat. No.: B12730401
CAS No.: 102207-17-0
M. Wt: 512.5 g/mol
InChI Key: PBAIXWXLHUEKJM-UHFFFAOYSA-M
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Description

1-(2-(N-Benzyl-p-anisidino)ethyl)-1-methyl-piperidinium iodide ethanol is a complex organic compound with a unique structure that includes a piperidinium core, an anisidine moiety, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(N-Benzyl-p-anisidino)ethyl)-1-methyl-piperidinium iodide ethanol typically involves multiple steps. One common route includes the reaction of p-anisidine with benzyl chloride to form N-benzyl-p-anisidine. This intermediate is then reacted with 1-methylpiperidine in the presence of an iodinating agent to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(N-Benzyl-p-anisidino)ethyl)-1-methyl-piperidinium iodide ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and anisidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or anisidine derivatives.

Scientific Research Applications

1-(2-(N-Benzyl-p-anisidino)ethyl)-1-methyl-piperidinium iodide ethanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(N-Benzyl-p-anisidino)ethyl)-1-methyl-piperidinium iodide ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-p-anisidine: Shares the benzyl and anisidine moieties but lacks the piperidinium core.

    p-Anisidine: Contains the anisidine moiety but lacks the benzyl and piperidinium groups.

    N-Benzylidene-p-anisidine: Similar structure but with a different functional group arrangement.

Uniqueness

1-(2-(N-Benzyl-p-anisidino)ethyl)-1-methyl-piperidinium iodide ethanol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

102207-17-0

Molecular Formula

C24H37IN2O2

Molecular Weight

512.5 g/mol

IUPAC Name

N-benzyl-4-methoxy-N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]aniline;ethanol;iodide

InChI

InChI=1S/C22H31N2O.C2H6O.HI/c1-24(16-7-4-8-17-24)18-15-23(19-20-9-5-3-6-10-20)21-11-13-22(25-2)14-12-21;1-2-3;/h3,5-6,9-14H,4,7-8,15-19H2,1-2H3;3H,2H2,1H3;1H/q+1;;/p-1

InChI Key

PBAIXWXLHUEKJM-UHFFFAOYSA-M

Canonical SMILES

CCO.C[N+]1(CCCCC1)CCN(CC2=CC=CC=C2)C3=CC=C(C=C3)OC.[I-]

Origin of Product

United States

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